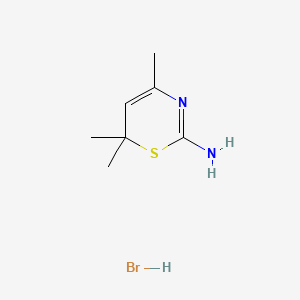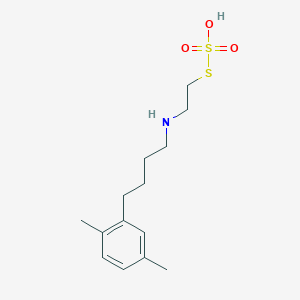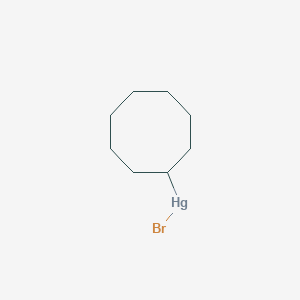
Bromo-cyclooctyl-mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-cyclooctyl-mercury is a chemical compound that consists of a cyclooctyl ring bonded to a mercury atom, with a bromine atom attached to the cyclooctyl ring. This compound is part of the organomercury family, which are organic compounds containing mercury. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo-cyclooctyl-mercury typically involves the reaction of cyclooctyl bromide with a mercury salt. One common method is the reaction of cyclooctyl bromide with mercuric acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-cyclooctyl-mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides, thiols, or amines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, thiols, and amines. These reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include cyclooctyl derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds or other coupled organic molecules.
Wissenschaftliche Forschungsanwendungen
Bromo-cyclooctyl-mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used as a probe to study the interactions of mercury with biological molecules, such as proteins and nucleic acids.
Medicine: Organomercury compounds, including this compound, have been investigated for their potential use in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of bromo-cyclooctyl-mercury involves its ability to form covalent bonds with various molecules. The mercury center can interact with nucleophilic sites on biological molecules, such as thiol groups in proteins, leading to the formation of stable mercury-thiol complexes. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctyl bromide: A precursor in the synthesis of bromo-cyclooctyl-mercury.
Mercuric acetate: A mercury salt used in the synthesis of organomercury compounds.
Bromocyclooctane: A brominated cyclooctyl compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a cyclooctyl ring and a mercury center, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
21406-55-3 |
|---|---|
Molekularformel |
C8H15BrHg |
Molekulargewicht |
391.70 g/mol |
IUPAC-Name |
bromo(cyclooctyl)mercury |
InChI |
InChI=1S/C8H15.BrH.Hg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
KTNYZHNEXOMRFH-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCCC(CCC1)[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


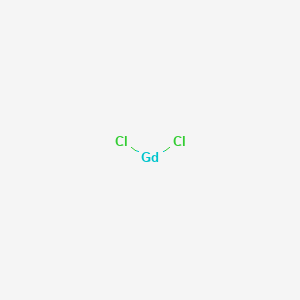
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

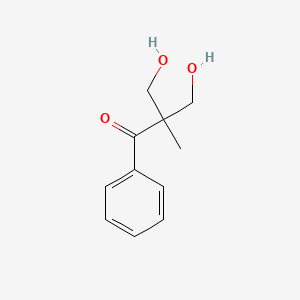
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)

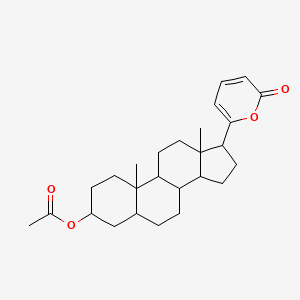


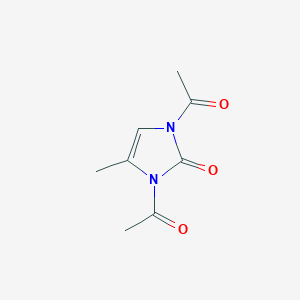

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
